(4-Chloro-3-fluorophenyl)methyl methanesulfonate
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Overview
Description
(4-Chloro-3-fluorophenyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H8ClFO3S. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)methyl methanesulfonate typically involves the reaction of (4-Chloro-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(4−Chloro−3−fluorophenyl)methanol+Methanesulfonyl chloride→(4−Chloro−3−fluorophenyl)methylmethanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene to facilitate the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to (4-Chloro-3-fluorophenyl)methanol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of (4-Chloro-3-fluorophenyl)formaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: (4-Chloro-3-fluorophenyl)methanol.
Oxidation: (4-Chloro-3-fluorophenyl)formaldehyde.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methyl methanesulfonate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic attack on the carbon atom bonded to the phenyl ring. This reactivity is exploited in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-fluorophenyl)methanol: The alcohol precursor to (4-Chloro-3-fluorophenyl)methyl methanesulfonate.
(4-Chloro-3-fluorophenyl)methyl chloride: Another electrophilic compound with similar reactivity.
(4-Chloro-3-fluorophenyl)methyl bromide: Similar to the chloride derivative but with different reactivity due to the bromine atom.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERPJRZDJHNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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